
3-(4,6-Dichloro-2-oxo-1,2-dihydropyridin-3-yl)-1-methyl-1H-pyrazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,6-Dichloro-2-oxo-1,2-dihydropyridin-3-yl)-1-methyl-1H-pyrazole-5-carbaldehyde is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a pyridine ring substituted with chlorine atoms and a pyrazole ring, making it a molecule of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Dichloro-2-oxo-1,2-dihydropyridin-3-yl)-1-methyl-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is formed and chlorinated at the 4 and 6 positions.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately, often starting from hydrazine derivatives.
Coupling Reaction: The two rings are then coupled together under specific conditions, often involving a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction of the aldehyde group can yield alcohol derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Industry
In industrial applications, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4,6-Dichloro-2-oxo-1,2-dihydropyridin-3-yl)-1H-pyrazole-5-carbaldehyde
- 3-(4,6-Dichloro-2-oxo-1,2-dihydropyridin-3-yl)-1-methyl-1H-pyrazole-4-carbaldehyde
- 3-(4,6-Dichloro-2-oxo-1,2-dihydropyridin-3-yl)-1-methyl-1H-pyrazole-3-carbaldehyde
Uniqueness
The uniqueness of 3-(4,6-Dichloro-2-oxo-1,2-dihydropyridin-3-yl)-1-methyl-1H-pyrazole-5-carbaldehyde lies in its specific substitution pattern, which can confer unique chemical and biological properties compared to its analogs. This can affect its reactivity, binding affinity, and overall efficacy in various applications.
Propiedades
Fórmula molecular |
C10H7Cl2N3O2 |
|---|---|
Peso molecular |
272.08 g/mol |
Nombre IUPAC |
5-(4,6-dichloro-2-oxo-1H-pyridin-3-yl)-2-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C10H7Cl2N3O2/c1-15-5(4-16)2-7(14-15)9-6(11)3-8(12)13-10(9)17/h2-4H,1H3,(H,13,17) |
Clave InChI |
SSCIAWLHXGJPTD-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C2=C(C=C(NC2=O)Cl)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


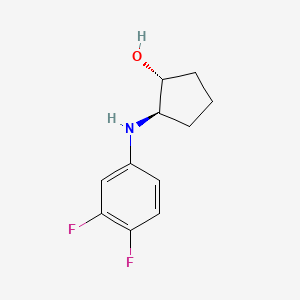
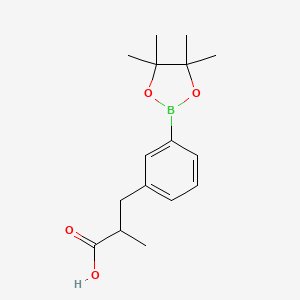
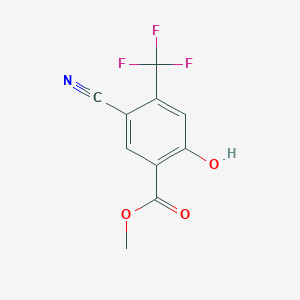
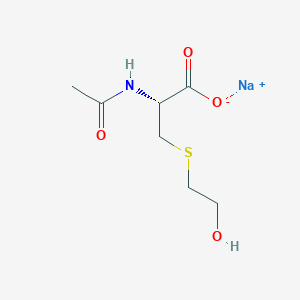
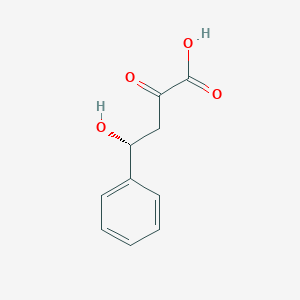

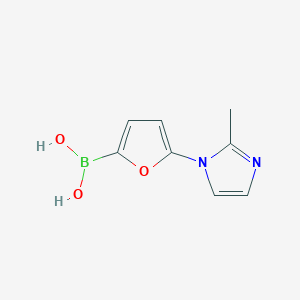

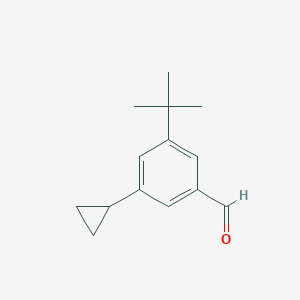
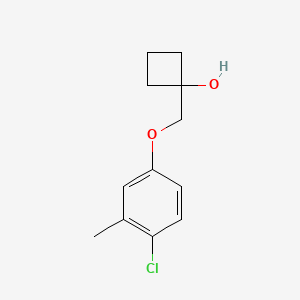
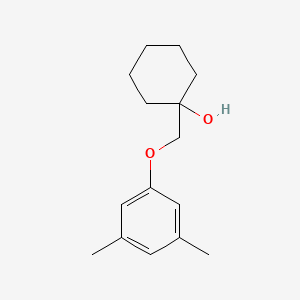
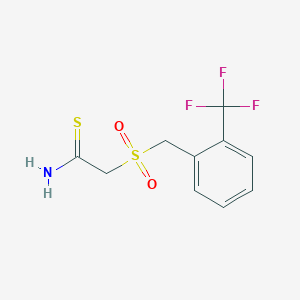
![2-{[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13352176.png)
![3-[(Methylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352178.png)
